molecular formula C14H14BrN3O3 B2437109 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide CAS No. 2097931-34-3

5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2437109
CAS No.: 2097931-34-3
M. Wt: 352.188
InChI Key: VMNXOHVPZBKWBY-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a pyridazinone moiety

Properties

IUPAC Name

5-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3/c15-12-5-4-11(21-12)14(20)16-7-8-18-13(19)6-3-10(17-18)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNXOHVPZBKWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Furan-2-Carboxylic Acid

Procedure :

  • Dissolve furan-2-carboxylic acid (1.0 equiv) in acetic acid (0.5 M) at 0°C.
  • Add bromine (1.05 equiv) dropwise over 30 minutes.
  • Stir at 25°C for 12 hours.
  • Quench with saturated NaHSO₃, extract with ethyl acetate, and concentrate.

Yield : 78–82%.
Key Data :

Parameter Value
Reaction Time 12 hours
Temperature 25°C
Purification Method Crystallization (EtOH)

Preparation of 2-(3-Cyclopropyl-6-Oxopyridazin-1(6H)-yl)Ethylamine

Pyridazinone Core Assembly via [4+2] Cycloaddition

Protocol :

  • React cyclopropanecarbonyl chloride (1.2 equiv) with hydrazine hydrate (2.0 equiv) in THF at −78°C.
  • Add maleic anhydride (1.0 equiv) and warm to 25°C over 6 hours.
  • Reflux in toluene with p-TsOH (0.1 equiv) for cyclodehydration.

Intermediate : 3-Cyclopropyl-6-hydroxypyridazine (83% yield).

Ethylamine Side Chain Installation

Method :

  • Treat 3-cyclopropyl-6-hydroxypyridazine with ethylenediamine (5.0 equiv) in DMF.
  • Activate hydroxyl group using Mitsunobu conditions (DIAD, PPh₃).
  • Purify via silica chromatography (EtOAc/hexane 3:7).

Yield : 65–70%.
Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J=9.2 Hz, 1H), 4.21 (t, J=6.0 Hz, 2H), 3.45 (q, J=5.6 Hz, 2H), 1.95–1.87 (m, 1H), 1.02–0.94 (m, 4H).

Amide Bond Formation: Final Coupling

Carbodiimide-Mediated Coupling

Optimized Conditions :

Component Quantity
5-Bromofuran-2-acid 1.0 equiv (300 mg)
EDCl·HCl 1.2 equiv
HOBt 1.1 equiv
DIPEA 3.0 equiv
Ethylamine derivative 1.05 equiv

Procedure :

  • Activate acid with EDCl/HOBt in DCM (0°C, 30 minutes).
  • Add amine and DIPEA, stir at 25°C for 18 hours.
  • Wash with 1M HCl, dry over Na₂SO₄, and purify via HPLC.

Yield : 74%.
Purity : >98% (HPLC, C18 column).

Alternative Method: Mixed Carbonate Approach

For moisture-sensitive substrates:

  • Convert acid to acyl imidazole using CDI (1.5 equiv).
  • React with amine in THF at 40°C (8 hours).
    Advantage : Avoids racemization observed in carbodiimide methods.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
EDCl/HOBt 74 98.2 18 h >10 g
Mixed Carbonate 68 97.8 24 h <5 g
Schlenk Techniques 81 99.1 6 h Pilot-scale

Data aggregated from.

Mechanistic Considerations and Side Reactions

Bromine Positional Control

DFT calculations reveal bromination at C5 is favored due to:

  • Lower activation energy (ΔG‡ = 18.7 kcal/mol vs. 23.1 kcal/mol for C4).
  • Resonance stabilization of intermediate σ-complex.

Pyridazinone Ring Stability

The 6-oxo group participates in conjugate stabilization, preventing:

  • Undesired aromatization during ethylamine installation.
  • Oxidative degradation under acidic conditions (pH >3).

Industrial-Scale Adaptation Challenges

Solvent Optimization

Replacing DCM with cyclopentyl methyl ether (CPME) improves:

  • EHS profile (LD50 >2000 mg/kg).
  • Reaction efficiency (yield +7%).

Catalytic Recycling

Immobilized EDCl analogs on silica support enable:

  • 5 reaction cycles with <5% yield drop.
  • Reduced metallic impurities to <10 ppm.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the pyridazinone moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst

Major Products

    Oxidation: Oxidized derivatives of the furan ring

    Reduction: Reduced forms of the pyridazinone moiety

    Substitution: Substituted derivatives at the bromine position

Scientific Research Applications

Chemistry

In organic synthesis, 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a pharmacophore. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.

Industry

In the materials science industry, the compound could be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-(3-phenyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide: Similar structure but with a phenyl group instead of a cyclopropyl group.

    5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide lies in its specific combination of functional groups and structural features. The presence of the bromine atom, cyclopropyl group, and pyridazinone moiety provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

The compound 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₄BrN₃O₂
  • Molecular Weight : 316.18 g/mol
  • CAS Number : 2034536-15-5

Structural Representation

The compound's structure features a furan ring, a bromine atom, and a pyridazine moiety, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The presence of the cyclopropyl and pyridazine groups suggests potential interactions with cellular targets involved in cancer progression. For instance, derivatives of pyridazine have been shown to inhibit various kinases implicated in tumor growth.

Case Study: Inhibition of Bruton's Tyrosine Kinase (BTK)

A related compound demonstrated potent inhibition of BTK, a target in the treatment of B-cell malignancies. This suggests that This compound could similarly affect BTK pathways, warranting further investigation.

CompoundActivityIC50 (µM)
Derivative ABTK Inhibition0.5
Derivative BBTK Inhibition0.8
This compound TBDTBD

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds against SARS-CoV-2. Molecular docking studies suggest that similar structures can bind effectively to viral proteins, potentially inhibiting their function.

Molecular Docking Results

Binding affinities for related compounds against SARS-CoV-2 proteins were evaluated:

CompoundTarget ProteinBinding Affinity (kcal/mol)
Compound XMain Protease (Mpro)-8.77
Compound YSpike Protein-6.69
This compound TBDTBD

Pharmacokinetic Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is crucial for understanding the viability of this compound as a therapeutic agent. Preliminary assessments suggest favorable pharmacokinetic profiles for structurally similar derivatives.

Q & A

Q. What are the key considerations for synthesizing 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclopropane introduction : Via [2+1] cycloaddition or alkylation of pyridazine precursors under controlled conditions .
  • Pyridazine ring formation : Using condensation reactions between hydrazines and diketones, followed by oxidation to stabilize the 6-oxo group .
  • Amide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to link the furan-2-carboxamide moiety to the pyridazine-ethyl backbone .
    Optimization factors : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) significantly affect yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : To confirm regioselectivity of the bromine substituent on the furan ring and cyclopropane geometry (e.g., 1^1H NMR coupling constants for cyclopropane protons) .
  • HPLC-MS : To assess purity (>95%) and detect side products from incomplete coupling or cyclopropane ring-opening .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the pyridazine-ethyl linkage and cyclopropane orientation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent modulation : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO2_2) to evaluate effects on bioactivity .
  • Scaffold hybridization : Fuse the pyridazine core with thiophene or benzodioxole moieties (see ) to enhance binding affinity to kinases or GPCRs .
  • Biological assays : Pair SAR with enzymatic inhibition assays (e.g., IC50_{50} measurements) and cytotoxicity profiling (e.g., against HeLa or MCF-7 cell lines) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm target binding affinity if conflicting IC50_{50} values arise from assay variability .
  • Metabolite screening : LC-MS/MS can identify if observed discrepancies stem from in situ metabolite generation (e.g., cytochrome P450-mediated oxidation) .
  • Computational docking : Compare binding poses in different protein conformations (e.g., active vs. inactive kinase states) to explain variability in inhibitory potency .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • LogP calculations : Predict lipophilicity using software like Schrödinger’s QikProp; aim for LogP <5 to balance membrane permeability and solubility .
  • Molecular dynamics (MD) simulations : Assess stability of the cyclopropane ring under physiological pH (e.g., propensity for ring-opening in acidic environments) .
  • ADMET profiling : Tools like SwissADME can flag potential hepatotoxicity risks from the bromofuran moiety .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (hydrogen bonding) vs. entropic (hydrophobic) interactions .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in the target enzyme’s active site to identify critical residues for binding .

Methodological Challenges and Solutions

Q. How to address low yield in the final amide coupling step?

  • Reagent optimization : Replace EDC with T3P (propylphosphonic anhydride) to reduce racemization and improve efficiency .
  • Solvent selection : Use DCM instead of THF to minimize side reactions with the cyclopropane ring .
  • Temperature control : Maintain 0–5°C during coupling to prevent bromine displacement on the furan ring .

Q. What approaches improve solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups at the pyridazine N-1 position to enhance aqueous solubility .
  • Co-solvent systems : Use cyclodextrin complexes or micellar formulations (e.g., Cremophor EL) for intravenous administration .

Q. How to differentiate enantiomers if chiral centers are present?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .

Comparative Analysis with Structural Analogs

Analog Structural Variation Key Finding Reference
N-(2-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamideThiophene replaces cyclopropaneHigher CYP3A4 inhibition but reduced solubility
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamideAdded dihydropyridine coreEnhanced ROS scavenging activity

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